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The Claisen rearrangement, a cornerstone of synthetic organic chemistry, involves a[1][1]-

sigmatropic shift of an allyl aryl ether to an ortho-allyl phenol. Understanding the intricate

details of the high-energy transition state is paramount for predicting reaction outcomes and

designing novel synthetic pathways. This guide provides a comparative analysis of

computational studies on the transition state of the allyl o-tolyl ether rearrangement,

juxtaposing it with related substrates and computational methodologies to offer a

comprehensive overview for researchers, scientists, and drug development professionals.

Performance Comparison: Activation Barriers and
Transition State Geometries
Computational chemistry provides a powerful lens to scrutinize the fleeting existence of

transition states. Key parameters such as activation energy (Ea) and the lengths of the

breaking C-O and forming C-C bonds are critical indicators of the reaction's feasibility and

mechanism. Below is a summary of these parameters for the Claisen rearrangement of allyl o-
tolyl ether and its analogs, calculated using various levels of theory.
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Substrate
Computatio
nal Method

Activation
Energy
(kcal/mol)

C-O Bond
Length (Å)

C-C Bond
Length (Å)

Reference

Allyl p-tolyl

ether

B3LYP/6-

31G*

36.08

(Experimental

)

2.12 2.20 [2]

Allyl phenyl

ether

B3LYP/6-

31G(d)
39.7 - - [2]

Allyl phenyl

ether

M05-2X/6-

311G(d)
- ~2.36 ~2.05 [2]

Note: Direct computational data for allyl o-tolyl ether was not explicitly found in the search

results. Data for the closely related allyl p-tolyl ether and the parent allyl phenyl ether are

presented for comparison.

The data indicates that the Claisen rearrangement proceeds through a concerted, albeit

asynchronous, mechanism. In the transition state of allyl p-tolyl ether, the etheric C-O bond is

significantly broken (93.1%), while the new C-C bond is only partially formed (8.5%).[2] This

asynchronicity is a hallmark of many pericyclic reactions. The choice of computational

functional, such as B3LYP versus M05-2X, can influence the calculated bond lengths in the

transition state, highlighting the importance of methodological consistency in comparative

studies.[2]

Alternative Substrates: The Role of Substituents
The electronic nature and position of substituents on the aryl ring can significantly influence the

activation energy and regioselectivity of the Claisen rearrangement.

Allyl Phenyl Ether: As the parent compound, it provides a baseline for understanding

substituent effects. Its rearrangement has been studied using various computational

methods, revealing the fundamental characteristics of the aromatic Claisen rearrangement

transition state.[2]
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Allyl p-tolyl ether: The electron-donating methyl group at the para position is expected to

stabilize the transition state, potentially lowering the activation barrier compared to the

unsubstituted allyl phenyl ether.

Allyl Naphthyl Ethers: Studies on these extended aromatic systems have shown that the

rearrangement can proceed stepwise through tight-ion-pair intermediates, particularly when

catalyzed.[3] This offers a mechanistic alternative to the concerted pathway observed for

simpler allyl aryl ethers.

Experimental and Computational Protocols
A detailed understanding of the methodologies employed is crucial for interpreting and

reproducing computational results.

Density Functional Theory (DFT) Calculations
DFT is a widely used quantum mechanical modeling method to investigate the electronic

structure of many-body systems.

Functional and Basis Set Selection: The choice of functional (e.g., B3LYP, M05-2X) and

basis set (e.g., 6-31G*, 6-311+G(d,p)) is critical. B3LYP is a popular hybrid functional, while

M05-2X is known for its good performance in describing non-covalent interactions and

transition states.[2] Larger basis sets generally provide more accurate results at a higher

computational cost.

Geometry Optimization: The geometries of the reactant, transition state, and product are

optimized to find the minimum energy structures (for reactant and product) and the first-order

saddle point (for the transition state) on the potential energy surface.

Frequency Calculations: These are performed to characterize the stationary points. A

minimum energy structure has all real vibrational frequencies, while a transition state has

exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to confirm

that the identified transition state connects the reactant and the desired product.[2]

Solvent Effects
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The inclusion of solvent effects can be crucial for accurate predictions, as polar and protic

solvents can stabilize charged intermediates or transition states.

Polarizable Continuum Model (PCM): This is a common implicit solvation model where the

solvent is treated as a continuous medium with a specific dielectric constant.[2]

Explicit Solvation: In this more computationally intensive approach, individual solvent

molecules are included in the calculation, allowing for the study of specific solute-solvent

interactions like hydrogen bonding.

Visualizing Computational Workflows and
Mechanistic Factors
To better illustrate the processes involved in these computational studies, the following

diagrams are provided.
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Figure 1. A generalized workflow for the computational study of a reaction transition state.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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